5-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-2-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O3S/c1-12-6-7-13(18)11-15(12)27(25,26)20-9-10-23-17(24)22(2)16(21-23)14-5-3-4-8-19-14/h3-8,11,20H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNXGHOFQDTASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

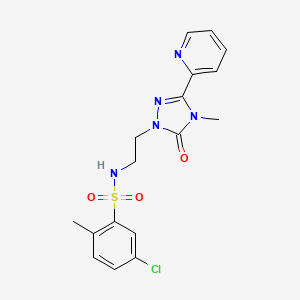

Chemical Structure

The compound can be represented by the following structural formula:

Research indicates that this compound exhibits various biological activities primarily through its interactions with specific molecular targets. Notably, it has been shown to inhibit certain enzymes and pathways associated with cancer cell proliferation and survival.

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor properties . For instance, it has been reported to inhibit the growth of breast cancer cells (MCF7) with an IC50 value in the nanomolar range. The mechanism involves the modulation of key signaling pathways that regulate cell cycle progression and apoptosis .

Biological Activity Data

The biological activity of 5-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide can be summarized in the following table:

| Activity | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Antitumor | MCF7 breast cancer cells | 50 | |

| Enzyme inhibition | SRC-3 (steroid receptor coactivator) | 30 | |

| Antimicrobial | Gram-positive bacteria | 25 |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antitumor Efficacy : A study demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer when administered at a dose of 10 mg/kg . The mechanism was attributed to its ability to induce apoptosis in cancer cells.

- Antimicrobial Properties : In another study focusing on antimicrobial activity, the compound showed potent activity against Staphylococcus aureus, indicating potential as an antimicrobial agent .

- Metabolic Stability : Research on metabolic stability revealed that the compound was rapidly metabolized in human liver microsomes, suggesting that structural modifications may be necessary to enhance its pharmacokinetic profile .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a chloro-substituted benzene ring, a sulfonamide group, and a triazole moiety. The presence of the pyridine and triazole rings suggests potential biological activity, particularly in targeting specific receptors or enzymes.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridine structures often exhibit antimicrobial properties. Various studies have demonstrated that derivatives of this compound can inhibit bacterial growth and show effectiveness against fungi. For instance, triazole derivatives have been noted for their antifungal activity, which could be relevant for treating infections caused by resistant fungal strains .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazoles are known to interfere with cancer cell proliferation. Preliminary studies on similar compounds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers . The mechanism may involve the induction of apoptosis or disruption of cell cycle progression.

Anti-inflammatory Effects

Compounds with sulfonamide groups have been reported to possess anti-inflammatory properties. Research indicates that similar structures can inhibit inflammatory pathways, potentially making this compound useful in treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of the target compound and evaluated their biological activities. The results showed that specific modifications to the triazole ring enhanced anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating significant potency compared to standard chemotherapy agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds. The study found that derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous benzenesulfonamide derivatives and related heterocyclic systems. Data are derived from supplier catalogs and synonym listings (–7), emphasizing structural variations and hypothetical pharmacological implications.

Key Structural and Functional Differences:

Heterocyclic Moieties: The target compound’s 1,2,4-triazolone-pyridine system differs from pyrazole (e.g., 4-(phenylmethyl)-pyrazole in ) or pyrimidoindole derivatives. Pyridine substituents (as in the target compound and ) may enhance target binding compared to phenyl or tert-butyl groups .

Substituent Effects: Chlorine and methyl groups on the benzenesulfonamide core (target compound) balance lipophilicity and steric effects, whereas cyano or tert-butyl groups () increase polarity or bulk, respectively .

Linker Flexibility :

- Ethyl linkers (target compound) offer conformational flexibility, while thioether or sulfanyl-acetamide linkers () may stabilize interactions via sulfur-mediated hydrogen bonds .

Research Findings and Limitations

- Synthetic Challenges : The ethyl linker and triazolone ring may pose stability issues compared to more rigid analogues (e.g., pyrimidoindoles in ), necessitating formulation optimization.

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) guided by Design of Experiments (DoE) principles. For heterocyclic systems like triazoles, cyclocondensation reactions under inert atmospheres (e.g., N₂) with catalysts such as acetic acid or DBU can improve yields . Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is critical to isolate the sulfonamide moiety without decomposition. Intermediate characterization by TLC and NMR ensures stepwise validation .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C-NMR (300–500 MHz) in DMSO-d₆ to resolve aromatic protons (δ 7–9 ppm), pyridyl/triazole protons, and sulfonamide NH signals. Referencing residual solvent peaks (e.g., DMSO at 2.50 ppm for ¹H) ensures accuracy .

- FTIR : Identify key functional groups (e.g., sulfonamide S=O stretches ~1350–1150 cm⁻¹, triazole C=N ~1600 cm⁻¹) using ATR-FTIR .

- HRMS : Confirm molecular mass via ESI-HRMS (e.g., [M+H]⁺ ion) with calibration against Agilent standards .

Q. What preliminary assays are recommended to assess its biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against bacterial AcpS-PPTase using fluorescence-based assays (e.g., malachite green for phosphate release) due to structural similarity to sulfonamide inhibitors .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement, twinning) be resolved during structure determination?

Methodological Answer:

- SHELXL Refinement : Apply restraints for flexible groups (e.g., ethyl linkers) and constraints for pyridyl/triazole planar geometry. Use "ISOR" and "DELU" commands to model anisotropic displacement .

- Validation : Cross-check with ORTEP-III (WinGX suite) for thermal ellipsoid visualization and PLATON for twinning detection .

- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to mitigate absorption effects in chlorine-containing structures .

Q. What strategies address discrepancies between computational and experimental binding affinity data?

Methodological Answer:

- Docking Adjustments : Use flexible docking (AutoDock Vina) with explicit solvation and protonation state corrections for the triazole ring. Compare with MD simulations (AMBER) to account for induced-fit effects .

- Experimental Calibration : Validate in vitro IC₅₀ values via surface plasmon resonance (SPR) to resolve false positives from computational models .

Q. How can polymorphic forms of this compound be identified and controlled during crystallization?

Methodological Answer:

Q. What experimental design principles apply to structure-activity relationship (SAR) studies?

Methodological Answer:

- DoE Frameworks : Employ fractional factorial designs to vary substituents (e.g., pyridyl vs. phenyl groups) while minimizing synthetic workload .

- Multivariate Analysis : Use PCA or PLS regression to correlate logP, steric parameters, and bioactivity data .

Data Analysis and Contradiction Management

Q. How should conflicting NMR and HRMS data be reconciled (e.g., unexpected adducts or degradation products)?

Methodological Answer:

Q. What statistical tools are optimal for analyzing dose-response data with high variability?

Methodological Answer:

- Nonlinear Regression : Fit dose-response curves (GraphPad Prism) using a four-parameter logistic model with outlier detection (ROUT method, Q=1%) .

- Error Propagation : Report 95% confidence intervals for IC₅₀ values derived from triplicate experiments .

Computational and Structural Insights

Q. How can in silico modeling predict metabolic stability of this compound?

Methodological Answer:

- CYP450 Metabolism : Use StarDrop’s P450 module to identify vulnerable sites (e.g., benzenesulfonamide methyl group). Validate with microsomal stability assays (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.